3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The presence of electron-withdrawing (chloro, oxo) and electron-donating (methyl, phenyl) substituents influences its electronic properties, solubility, and intermolecular interactions, which are critical for its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-19(22(29)27(26(13)3)15-9-5-4-6-10-15)24-21(28)18-14(2)30-25-20(18)16-11-7-8-12-17(16)23/h4-12H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKMSSDSUAXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxamide is a novel derivative belonging to the class of pyrazole compounds, which are recognized for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a chlorophenyl group and a pyrazole moiety, which are critical for its biological activity. The structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to the one can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Antidiabetic Properties
The compound has been evaluated for its ability to inhibit enzymes such as α-amylase and α-glucosidase , which are crucial in carbohydrate metabolism. Preliminary results suggest that it may possess antidiabetic activity comparable to standard medications like acarbose . Inhibition percentages and IC50 values from various studies are summarized in Table 1.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-... | α-Amylase | 3.45 × 10^-5 | |
| Acarbose | α-Amylase | 0.26 | |
| Pyrazole Derivative A | α-glucosidase | 62.15% Inhibition |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects through acetylcholinesterase (AChE) inhibition, making it a candidate for Alzheimer's disease treatment. Compounds with similar structures have shown promising results in inhibiting AChE with IC50 values comparable to established drugs such as galanthamine .
Case Studies
Several studies have highlighted the biological potential of pyrazole derivatives:
- Antioxidant and Antidiabetic Activities : A study synthesized various derivatives and evaluated their antioxidant capacity alongside antidiabetic effects. The results indicated that certain derivatives significantly inhibited both α-amylase and α-glucosidase activities, showcasing their potential as therapeutic agents against diabetes .
- Neuroprotective Studies : Another investigation focused on the neuroprotective properties of pyrazole derivatives against AChE. The findings revealed that some compounds exhibited high inhibition rates, suggesting their utility in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents like chlorophenyl can enhance enzyme inhibition or antioxidant capacity. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against target enzymes .
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antidiabetic properties. In particular, compounds similar to the target compound have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, a study highlighted that certain pyrazole derivatives demonstrated IC50 values significantly lower than standard drugs like acarbose, indicating their potential as effective antidiabetic agents .
Antioxidant Properties
The antioxidant activity of similar compounds has been documented extensively. The ability to scavenge free radicals and inhibit oxidative stress is vital in preventing various diseases, including cancer and neurodegenerative disorders. The incorporation of specific functional groups in the pyrazole structure enhances its capacity to act as an antioxidant .
Neuroprotective Effects
Compounds with a similar scaffold have shown promise in neuroprotection. They can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related compounds indicates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogenated phenyl groups often enhances antimicrobial activity due to increased lipophilicity and interaction with microbial membranes .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure–activity relationship studies reveal that modifications in the phenyl and pyrazole rings can significantly alter biological activity. For example, the introduction of electron-withdrawing groups enhances enzyme inhibition potency .
Case Study 1: Antidiabetic Activity
In a study assessing various pyrazole derivatives for their antidiabetic effects, compound variants were evaluated for their inhibitory action on α-amylase and α-glucosidase. The results indicated that certain modifications led to enhanced activity compared to existing medications, suggesting a pathway for developing new antidiabetic drugs .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective capabilities of pyrazole derivatives against AChE inhibition. Compounds were tested in vitro and demonstrated comparable efficacy to established AChE inhibitors like galantamine. This positions them as potential candidates for Alzheimer's treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound shares structural motifs with pyrazole and oxazole derivatives synthesized in (e.g., compounds 3a–3p ). Key differences include:
- Substituent Position and Identity: The target compound has a 2-chlorophenyl group on the oxazole ring, whereas 3a–3p in feature phenyl, 4-chlorophenyl, or 4-fluorophenyl groups on pyrazole rings. Chlorine at the ortho position may enhance steric hindrance and alter π-π stacking compared to para-substituted analogs . The pyrazol-4-yl group in the target compound is substituted with 1,5-dimethyl and 3-oxo moieties, unlike the 4-cyano and 1-aryl groups in ’s compounds.
- Melting Points and Solubility: Compound Melting Point (°C) Key Substituents Reference Target Compound Not reported 2-Cl-C6H4, 1,5-dimethyl-3-oxo-pyrazole N/A 3a () 133–135 Phenyl, 4-cyano-pyrazole 3b () 171–172 4-Cl-C6H4, 4-cyano-pyrazole 3d () 181–183 4-F-C6H4, 4-cyano-pyrazole 11 () 473–475 2,4-Cl2-C6H3, acetamide The higher melting points of 3b and 3d (171–183°C) compared to 3a (133–135°C) suggest stronger intermolecular forces (e.g., halogen bonding or dipole-dipole interactions) in chloro- and fluoro-substituted analogs. The target compound’s methyl and oxo groups may reduce crystallinity compared to cyano-substituted derivatives .
Hydrogen Bonding and Crystal Packing
- The target compound’s 3-oxo group and carboxamide moiety enable hydrogen bonding, similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives in . In such compounds, N–H⋯O interactions form R₂²(10) dimers, stabilizing the crystal lattice .
- By contrast, cyano-substituted analogs (e.g., 3a–3p) lack amide protons, relying instead on weaker interactions like C–H⋯N or C–H⋯O for packing .
Spectral and Analytical Data
- ¹H-NMR :
- Mass Spectrometry :
- The molecular ion peak for the target compound (theoretical [M+H]⁺ ~434.8 g/mol) would differ from 3a ([M+H]⁺ = 403.1) and 3b ([M+H]⁺ = 437.1) due to its distinct substituents .
Q & A
Q. What synthetic routes are recommended for preparing this compound with high purity, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between the oxazole-4-carboxylic acid derivative and the pyrazol-4-amine moiety in dichloromethane (DCM) at low temperatures (273 K), followed by purification via column chromatography . Optimization should employ Design of Experiments (DoE) to evaluate factors like reaction temperature, stoichiometry, and catalyst loading. For example, a central composite design can identify optimal yields while minimizing byproduct formation . Key steps include monitoring reaction progress via HPLC or TLC and isolating the product using acid-base extraction .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions and purity. For instance, the pyrazole NH proton appears as a singlet near δ 10–12 ppm, while oxazole methyl groups resonate at δ 2.1–2.5 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, λ = 0.71073 Å) reveals dihedral angles between aromatic rings (e.g., 48–80°) and hydrogen-bonding patterns (e.g., N–H⋯O dimers with R₂²(10) motifs) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₁ClN₄O₃ at 437.12 Da) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. For triazole/oxazole analogs, IC₅₀ values are determined via dose-response curves .
- Cellular toxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity at 10–100 μM concentrations .
- Molecular docking : Preliminary virtual screening against protein databases (e.g., PDB) identifies potential binding sites, guided by structural analogs .
Advanced Research Questions
Q. What mechanistic insights exist for key reactions in this compound’s synthesis, and how can computational methods aid in understanding these pathways?
- Methodological Answer : The EDC-mediated coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the pyrazole amine. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity . Solvent effects (e.g., DCM vs. THF) on reaction kinetics are analyzed using molecular dynamics simulations .
Q. How do supramolecular interactions in the compound’s crystal structure influence its physicochemical properties?
- Methodological Answer : X-ray data reveal that N–H⋯O hydrogen bonds form dimeric structures, enhancing thermal stability (melting point >473 K) . π-π stacking between phenyl rings (distance ~3.5 Å) contributes to crystallinity and solubility profiles. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯O vs. H⋯Cl interactions) .
Q. How should researchers address contradictions in biological activity data across studies involving structural analogs?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro vs. methoxy groups) to isolate bioactivity drivers .
- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are effective in predicting the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100-ns trajectories to assess stability (e.g., RMSD <2 Å) .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., logP ~3.5, BBB permeability) .
- Quantum Mechanical (QM) Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
